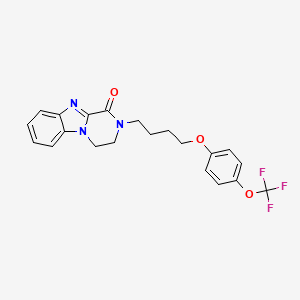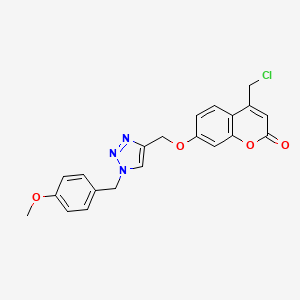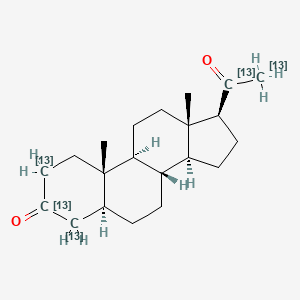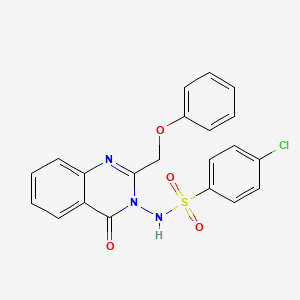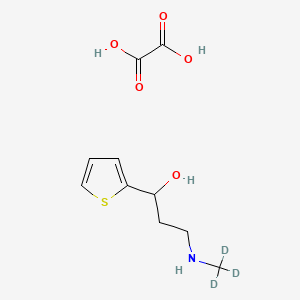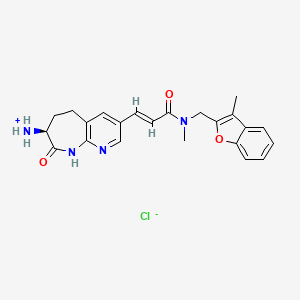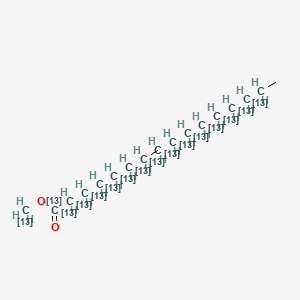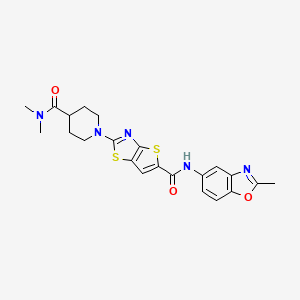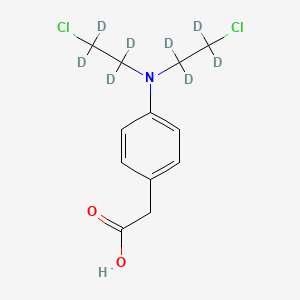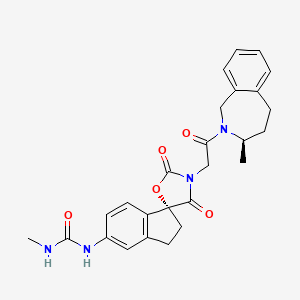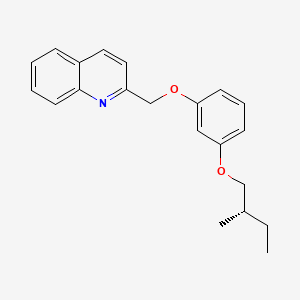
Gpbar1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gpbar1-IN-3 is a selective agonist for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This compound has shown significant potential in regulating bile acid synthesis, lipid metabolism, and energy homeostasis. It is also known for its anti-inflammatory properties, making it a promising candidate for treating various inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gpbar1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key steps include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Systems: Continuous flow systems may be employed for certain steps to enhance reaction efficiency and product yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gpbar1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Gpbar1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the GPBAR1 receptor and its role in bile acid metabolism.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, metabolic disorders, and liver diseases.
Industry: Utilized in the development of new drugs targeting GPBAR1 and related pathways.
Mécanisme D'action
Gpbar1-IN-3 exerts its effects by binding to the GPBAR1 receptor, a G-protein-coupled receptor activated by bile acids. Upon binding, this compound triggers intracellular signaling pathways, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This leads to the regulation of various downstream targets involved in inflammation, metabolism, and bile acid homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Obacunone: A natural GPBAR1 agonist with similar anti-inflammatory properties.
Quinovic Acid: Another natural compound that activates GPBAR1 and stimulates the secretion of glucagon-like peptide 1 (GLP-1).
Uniqueness
Gpbar1-IN-3 is unique due to its high selectivity and potency as a GPBAR1 agonist. Unlike some natural agonists, this compound has been optimized for enhanced activity and reduced off-target effects, making it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H23NO2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[[3-[(2S)-2-methylbutoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C21H23NO2/c1-3-16(2)14-23-19-8-6-9-20(13-19)24-15-18-12-11-17-7-4-5-10-21(17)22-18/h4-13,16H,3,14-15H2,1-2H3/t16-/m0/s1 |
Clé InChI |
LBVBVGWILMIBBX-INIZCTEOSA-N |
SMILES isomérique |
CC[C@H](C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
CCC(C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



